

Enzymatic synthesis of "Quercetin 7-O-rhamnoside" using glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Quercetin 7-O-rhamnoside	
Cat. No.:	B192653	Get Quote

Application Note: Enzymatic Synthesis of Quercetin 7-O-rhamnoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin is a prominent dietary flavonoid known for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] However, its low water solubility and stability can limit its bioavailability and clinical applications.[3][4] Glycosylation, the enzymatic attachment of sugar moieties, is a key strategy to enhance the physicochemical properties of natural products like quercetin.[5] **Quercetin 7-O-rhamnoside**, a glycosylated derivative, is of significant interest for its potential biological activities.

Enzymatic synthesis using UDP-glycosyltransferases (UGTs) offers a highly specific and efficient method for producing flavonoid glycosides under mild reaction conditions, overcoming the challenges of regioselectivity associated with chemical synthesis. This document provides detailed protocols for the synthesis of **Quercetin 7-O-rhamnoside** using a specific flavonol 7-O-rhamnosyltransferase, particularly through a whole-cell biocatalysis approach.

Principle of Enzymatic Rhamnosylation

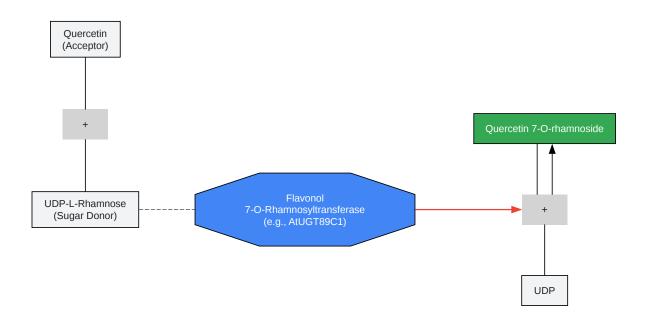


Methodological & Application

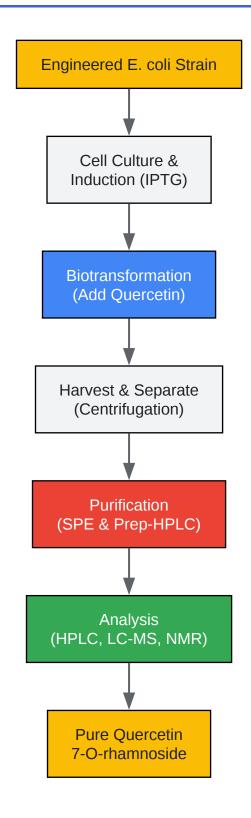
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The synthesis of **Quercetin 7-O-rhamnoside** is catalyzed by a UDP-glycosyltransferase, specifically a flavonol rhamnosyltransferase. The enzyme facilitates the transfer of a rhamnose group from an activated sugar donor, UDP- β -L-rhamnose, to the hydroxyl group at the 7th position of the quercetin aglycone. This reaction is highly regioselective, ensuring the specific formation of the 7-O-glycosidic bond.









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